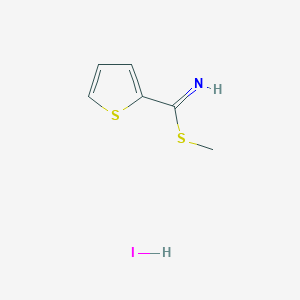

Methyl thiophene-2-carbimidothioate hydroiodide

Description

Propriétés

IUPAC Name |

methyl thiophene-2-carboximidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2.HI/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDPVVACBPWXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)C1=CC=CS1.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8INS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of methyl thiophene-2-carbimidothioate hydroiodide typically involves the reaction of thiophene derivatives with carbimidothioate compounds under specific conditions. The reaction conditions often include the use of hydroiodic acid as a reagent to facilitate the formation of the hydroiodide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Methyl thiophene-2-carbimidothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized thiophene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced by other groups.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Methyl thiophene-2-carbimidothioate hydroiodide is primarily utilized in organic synthesis due to its reactivity. It is involved in various chemical reactions, such as:

- Nucleophilic Substitution Reactions: The compound can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Coupling Reactions: It participates in coupling reactions under mild conditions to synthesize more complex molecules without decomposing sensitive intermediates.

Medicinal Chemistry Applications

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Research indicates that this compound may exhibit:

- Antimicrobial Properties: The compound's structural features allow it to interact with biological molecules, potentially inhibiting the growth of certain pathogens.

- Anticancer Effects: Preliminary studies suggest that it may affect cellular pathways involved in cancer progression by forming covalent bonds with nucleophilic sites on proteins.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

-

Biological Activity Assessment:

- A study investigated the compound's effects on specific cancer cell lines, demonstrating its ability to induce apoptosis through protein interaction mechanisms.

- Another research project focused on its antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results.

- Pharmaceutical Development:

- Synthetic Methodology Innovations:

Summary Table of Key Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in nucleophilic substitution and coupling reactions | Facilitates formation of complex organic molecules |

| Medicinal Chemistry | Potential antimicrobial and anticancer properties | Induces apoptosis; inhibits pathogen growth |

| Pharmaceutical Research | Investigated for treating conditions linked to nitric oxide synthase | Effective against migraines and chronic pain |

Mécanisme D'action

The mechanism of action of methyl thiophene-2-carbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Solubility and Stability

Activité Biologique

Methyl thiophene-2-carbimidothioate hydroiodide (MTCH) is a specialized compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of MTCH, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.

MTCH is classified as a thiophene derivative, specifically a carbimidothioate. Its molecular formula is , featuring a thiophene ring substituted with a methyl group and a carbimidothioate functional group. The presence of the hydroiodide enhances its solubility and reactivity in biological systems.

The biological activity of MTCH primarily stems from its ability to interact with various biological targets, particularly proteins. The thioimidate group in MTCH can form covalent bonds with nucleophilic sites on proteins, leading to functional alterations that affect cellular pathways. This interaction is crucial for the compound's potential antimicrobial and anticancer effects.

Inhibition of Aminopyridine N-Methyltransferase

One of the significant biological activities of MTCH is its role as an inhibitor of aminopyridine N-methyltransferase (APMT). APMT is an enzyme involved in the methylation of aminopyridines, which are important neuromodulators in the brain. By inhibiting APMT, MTCH may influence neuronal signaling and function, presenting potential therapeutic applications in neurodegenerative diseases.

Biological Activities

Research has documented various biological activities associated with MTCH:

- Antimicrobial Activity : Preliminary studies suggest that MTCH exhibits significant antimicrobial properties against various pathogens.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation through its interaction with specific molecular targets within cells.

- Neuroprotective Potential : By modulating neuronal signaling pathways, MTCH may offer protective effects against neurodegenerative conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of MTCH and its derivatives:

- In Vitro Studies : Research has demonstrated that MTCH can significantly inhibit APMT activity in vitro, suggesting its potential as a therapeutic agent for conditions related to impaired methylation processes.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of MTCH in reducing inflammation and pain. For instance, studies involving formalin-induced pain models showed that treatment with MTCH led to a significant reduction in pain responses compared to control groups .

- Molecular Docking Studies : In silico analyses have predicted potential drug targets for MTCH, indicating strong binding affinities with various enzymes involved in metabolic pathways. These studies provide insights into the compound's mechanism of action at the molecular level .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing methyl thiophene-2-carbimidothioate hydroiodide, and how is its purity validated?

this compound is synthesized via alkylation of thiophene-2-carbimidothioate derivatives with methyl iodide under reflux conditions in methanol. For example, alkylation of thiophene-2-carbimidothioate with methyl iodide at elevated temperatures yields the hydroiodide salt after solvent evaporation . Purity is confirmed using techniques such as thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR) for structural elucidation, and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., m/z 230.0877 observed for related thiophene derivatives) .

Q. What are the primary applications of this compound in heterocyclic synthesis?

This compound is widely used as a coupling agent in the synthesis of nitrogen- and sulfur-containing heterocycles. For instance, it reacts with aromatic amines (e.g., 3,3′-methylenedianiline) under mild conditions (ethanol, room temperature) to form pyrimidine or thiohydantoin derivatives. These reactions often achieve yields >85% when optimized for stoichiometry and solvent choice .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nitro-reduced intermediates?

Post-reduction of nitro groups to amines (e.g., using catalytic hydrogenation with Pd/C or Raney nickel), coupling efficiency depends on solvent polarity and temperature. Ethanol at room temperature is optimal for minimizing side reactions, as demonstrated in the synthesis of neuronal nitric oxide synthase inhibitors. Yield discrepancies (>20% variation) can arise from incomplete nitro reduction or residual moisture; thus, rigorous drying of intermediates is critical .

Q. What mechanistic insights explain the role of this compound in forming spirocyclic phosphazenes?

The compound acts as a thiocarbamoylating agent, facilitating nucleophilic substitution at phosphorus centers in tetrachloromonospirocyclotriphosphazenes. Reaction progress is monitored via TLC, and triethylamine is used to scavenge HCl byproducts. Column chromatography (silica gel, THF/hexane eluent) isolates dispirophosphazenes with >90% purity .

Q. How should researchers address contradictory spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra often stem from tautomerism or residual solvents. For example, thiophene-thioamide tautomers produce split peaks in H NMR. Recrystallization from ethanol or acetonitrile and HRMS validation (e.g., m/z 465.381 for a complex derivative) resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a Category Xi irritant. Acute toxicity studies in mice indicate an intravenous LD of 26 mg/kg, necessitating gloves, fume hoods, and emergency eyewash stations. Contaminated waste must be segregated and treated via professional biohazard disposal to avoid environmental release .

Methodological Notes

- Yield Optimization : Systematic variation of molar ratios (1:1 to 1:1.2) and solvent polarity (ethanol vs. DMF) improves coupling efficiency .

- Byproduct Mitigation : Triethylamine or potassium carbonate effectively neutralizes acidic byproducts during alkylation .

- Stability Testing : Thermal gravimetric analysis (TGA) of related hydroiodide salts shows decomposition thresholds >180°C, suggesting storage at 2–8°C under inert gas (argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.